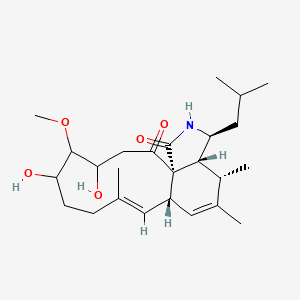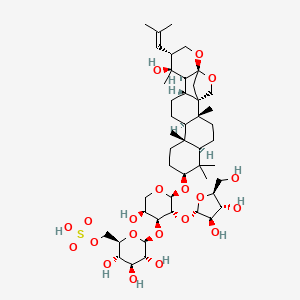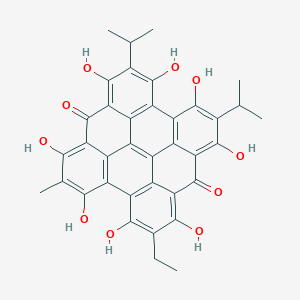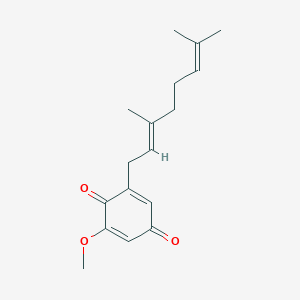
2-Polyprenyl-6-methoxy-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Polyprenyl-6-methoxy-1,4-benzoquinone is a prenylquinone.
2-Polyprenyl-6-methoxy-1, 4-benzoquinone, also known as verapliquinone a, belongs to the class of organic compounds known as prenylquinones. These are quinones with a structure characterized by the quinone ring substituted by an prenyl side-chain. 2-Polyprenyl-6-methoxy-1, 4-benzoquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-polyprenyl-6-methoxy-1, 4-benzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Bacteria
2-Polyprenyl-6-methoxy-1,4-benzoquinone plays a significant role in the biosynthesis of isoprenoid quinones and phenols in gram-negative bacteria. Research has shown that these compounds are present in various bacterial species and are involved in the biosynthetic pathways leading to ubiquinones, essential components in bacterial electron transport chains (Whistance, Dillon, & Threlfall, 1969).
Role in Ubiquinone Biosynthesis
In non-photosynthetic gram-negative bacteria, 2-Polyprenyl-6-methoxy-1,4-benzoquinone has been identified as a precursor in the biosynthesis of ubiquinone. Studies indicate that this compound, along with other polyprenylphenols and quinones, are crucial steps in the formation of ubiquinone, a key molecule in cellular respiration (Whistance, Brown, & Threlfall, 1970).
Precursor in Fungi
In fungi like Aspergillus flavus, 2-Polyprenyl-6-methoxy-1,4-benzoquinone serves as a precursor for ubiquinone-10, an essential component in fungal electron transport chains. This highlights its significant role in the biosynthesis of ubiquinone across various organisms (Law, Threlfall, & Whistance, 1970).
Importance in Animals
Research has explored the presence and biosynthesis of 2-Polyprenyl-6-methoxy-1,4-benzoquinone in animals. However, studies have not found evidence of this compound in avian and mammalian tissues, suggesting a distinct biosynthetic pathway for ubiquinones in these organisms (Whistance, Field, & Threlfall, 1971).
Enzymatic Functions in Yeast
In Saccharomyces cerevisiae, 2-Polyprenyl-6-methoxy-1,4-benzoquinone is involved in the C-methylation step in ubiquinone biosynthesis. The COQ5 gene in yeast is critical for this process, highlighting the compound's role in mitochondrial electron transport (Barkovich et al., 1997).
Role in Photosynthetic Bacteria
In photosynthetic bacteria, the orientation of methoxy substituents like those in 2-Polyprenyl-6-methoxy-1,4-benzoquinone influences the function of ubiquinone as a redox cofactor, demonstrating its importance in bioenergetic processes (Wraight et al., 2008).
Eigenschaften
Molekularformel |
C17H22O3 |
|---|---|
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8+ |
InChI-Schlüssel |
CNUQZHQKEQFDPU-MDWZMJQESA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Synonyme |
verapliquinone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






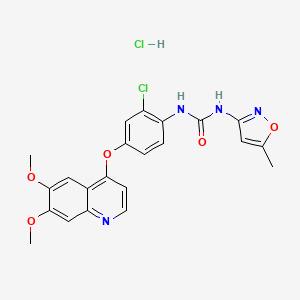

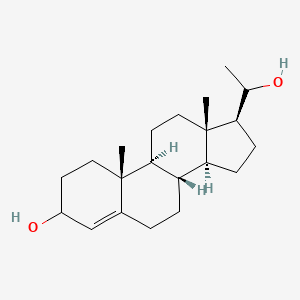
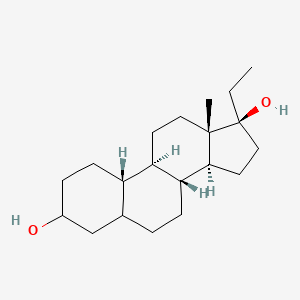
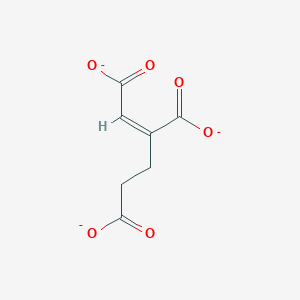

![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)
